3,3-diphenyl-1H-indene-1,2(3H)-dione
Description
Contextualization within Indanedione Chemical Scaffolds
The indanedione scaffold, encompassing both 1,2-dione and 1,3-dione isomers, represents a privileged structure in organic chemistry. nih.govnih.gov These bicyclic aromatic β-diketones are not merely synthetic curiosities; they are integral components in a variety of applications, from pharmaceuticals to photopolymerization. nih.govmdpi.com The parent compound, 1,3-indandione (B147059), is a versatile building block, owing to the reactivity of its methylene (B1212753) group, which is alpha to both carbonyls. nih.gov This reactivity allows for a wide range of chemical modifications, including Knoevenagel condensations and the synthesis of complex spiro compounds. mdpi.comtaylorfrancis.com
Derivatives of the indanedione scaffold have been investigated for a plethora of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. iajps.com The structural rigidity and electron-accepting nature of the indanedione core make it an attractive component in the design of functional dyes and electronic materials. nih.gov The 1,2-indanedione isomer, while less common, is a key reagent in forensic science for the detection of latent fingerprints on porous surfaces, reacting with amino acids to produce a fluorescent product. The introduction of substituents onto the indanedione ring system allows for the fine-tuning of its chemical and physical properties, leading to a vast chemical space for exploration.
Rationale for Investigating 3,3-diphenyl-1H-indene-1,2(3H)-dione
The specific rationale for a focused investigation into 3,3-diphenyl-1H-indene-1,2(3H)-dione stems from the predictable yet profound impact of the gem-diphenyl substitution at the C3 position. This structural modification introduces several key features that distinguish it from its unsubstituted or monosubstituted counterparts:
Steric Hindrance: The two bulky phenyl groups would create a sterically congested environment around the adjacent carbonyl group at the C2 position. This could lead to unique reactivity, potentially favoring certain reaction pathways while hindering others. For instance, nucleophilic attack at the C2 carbonyl could be significantly influenced, possibly allowing for selective reactions at the C1 carbonyl.
Electronic Effects: The phenyl groups, through their inductive and resonance effects, would modulate the electronic properties of the dione (B5365651) system. This could alter the electrophilicity of the carbonyl carbons and influence the spectroscopic properties of the molecule, such as its absorption and emission spectra.
Conformational Rigidity: The presence of the two phenyl groups would impose significant conformational constraints on the five-membered ring. This rigidity could be advantageous in the design of molecules with well-defined three-dimensional structures, which is crucial for applications such as host-guest chemistry and the development of stereoselective catalysts.
Potential for Novel Rearrangements: The steric strain introduced by the diphenyl groups might make the molecule susceptible to novel chemical rearrangements under thermal or photochemical conditions, potentially leading to the formation of complex and interesting molecular architectures.
Scope and Research Objectives for 3,3-diphenyl-1H-indene-1,2(3H)-dione
Given the unique structural characteristics of 3,3-diphenyl-1H-indene-1,2(3H)-dione, a dedicated research program would likely encompass the following objectives:
Synthesis and Characterization: A primary objective would be the development of an efficient and scalable synthetic route to 3,3-diphenyl-1H-indene-1,2(3H)-dione. A potential pathway could involve the oxidation of the corresponding 3,3-diphenyl-1-indanone. organic-chemistry.org Thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and understand its solid-state packing.
Investigation of Chemical Reactivity: A systematic study of its reactivity would be crucial. This would involve exploring its behavior with various nucleophiles, electrophiles, and reducing agents to map out its chemical transformations and compare them to simpler indanediones.
Photophysical and Photochemical Studies: The presence of multiple aromatic rings and carbonyl groups suggests that this molecule may possess interesting photophysical properties. Research would aim to characterize its absorption and fluorescence spectra, as well as its behavior upon exposure to light, to assess its potential in applications such as organic light-emitting diodes (OLEDs) or as a photochemically active precursor.
Computational Modeling: Quantum chemical calculations could provide valuable insights into the molecule's electronic structure, conformational preferences, and predicted reactivity. This would complement experimental findings and aid in the rational design of new derivatives with tailored properties.
Exploration of Biological Activity: Drawing inspiration from the broad biological activities of other indanedione derivatives, preliminary screening of 3,3-diphenyl-1H-indene-1,2(3H)-dione for various biological activities would be a logical extension of its chemical investigation.
Data Tables
Table 1: Predicted Spectroscopic Data for 3,3-diphenyl-1H-indene-1,2(3H)-dione
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Aromatic protons of the indene (B144670) core and the two phenyl groups would appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). |
| ¹³C NMR | Signals for the two carbonyl carbons would be expected in the downfield region (approx. 190-200 ppm). Multiple signals in the aromatic region (approx. 120-145 ppm) corresponding to the phenyl and indene carbons. A quaternary carbon signal for the C3 position. |
| IR Spectroscopy | Characteristic strong absorption bands for the C=O stretching of the ketone groups, likely appearing in the range of 1700-1750 cm⁻¹. C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₂₁H₁₄O₂ would be a key feature. Fragmentation patterns could involve the loss of CO and phenyl groups. |
Table 2: Representative Applications of the Indanedione Scaffold
| Compound Class | Application |
| 1,3-Indanedione Derivatives | Synthesis of pyrazole (B372694) derivatives with antimicrobial and antioxidant activity. taylorfrancis.com |
| 2-Aryl-1,3-indandiones | Precursors for compounds with antiplatelet aggregation activities. nih.gov |
| 1,2-Indanedione | Reagent for the forensic detection of latent fingerprints. |
| Fused Indenopyridines | Investigated for anti-proliferative activity. |
| 2-Arylidene-1,3-indanediones | Building blocks for the synthesis of complex spirocyclic compounds. chemicalbook.com |
Properties
Molecular Formula |
C21H14O2 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3,3-diphenylindene-1,2-dione |
InChI |
InChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)21(20(19)23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
YASANCVYQLSQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3 Diphenyl 1h Indene 1,2 3h Dione and Its Precursors
Strategies for Constructing the 1H-Indene-1,2(3H)-dione Core
The formation of the bicyclic indene-1,2-dione structure is a critical first phase in the synthesis of the target molecule. This can be achieved through various strategies, primarily involving the cyclization of acyclic precursors to form the indane skeleton, followed by oxidative transformations to generate the vicinal diketone functionality.
Cyclization Approaches to the Indene (B144670) Framework
The construction of the indane ring system, the saturated precursor to the indene core, is well-established in organic synthesis. A common and straightforward method involves the base-catalyzed condensation of dialkyl phthalates with alkyl acetates. This reaction proceeds via a nucleophilic addition mechanism to form a 2-alkoxycarbonyl-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. Subsequent acidic workup with heating facilitates hydrolysis and decarboxylation to yield indane-1,3-dione, a versatile precursor for the target dione (B5365651). nih.gov
More contemporary methods offer alternative pathways. For instance, a copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) can produce a 3-hydroxy-2,3-dihydro-1H-inden-1-one intermediate, which can then be oxidized to the desired dione core. nih.gov Additionally, palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones provides an efficient route to 2-substituted indene-1,3(2H)-diones. organic-chemistry.org
Oxidative Transformations for Diketone Formation
Once the indanone or indane-1,3-dione framework is in place, the next critical step is the introduction of the second carbonyl group to form the 1,2-diketone (an α-diketone). This is typically accomplished through the oxidation of the α-methylene group adjacent to an existing carbonyl.
The oxidation of a methylene (B1212753) group alpha to a carbonyl is a classic transformation for synthesizing 1,2-dicarbonyl compounds. The Riley oxidation, which employs selenium dioxide (SeO₂), is a particularly reliable method for this purpose. nih.gov When a precursor such as 1-indanone (B140024) is treated with SeO₂, the α-methylene group at the C2 position is selectively oxidized to a carbonyl, yielding the 1H-indene-1,2(3H)-dione core. The mechanism involves the enol tautomer of the ketone attacking the electrophilic selenium center, followed by rearrangement and hydrolysis to give the dicarbonyl product. nih.gov
Beyond selenium dioxide, other oxidizing agents have been successfully employed to effect similar transformations on indanone precursors. These methods provide chemists with a toolkit to choose from based on substrate compatibility and desired reaction conditions.
| Oxidizing Agent | Precursor Example | Notes | Reference |
|---|---|---|---|
| Selenium Dioxide (SeO₂) | 1-Indanone | Classic Riley oxidation for forming α-diketones. | nih.gov |
| Jones' Reagent (CrO₃/H₂SO₄) | 3-hydroxy-2,3-dihydro-1H-inden-1-one | Strong oxidizing agent, effective for converting secondary alcohols to ketones. | nih.gov |
| o-Iodoxybenzoic acid (IBX) | 3-hydroxy-2,3-dihydro-1H-inden-1-one | A hypervalent iodine reagent known for mild and selective oxidations. | nih.gov |
| N-Bromosuccinimide (NBS) in DMSO | 1-Indanone | Effective for the oxidation of the α-methylene group of indanones. | nih.gov |
Installation of the 3,3-Diphenyl Moiety
With the 1H-indene-1,2(3H)-dione core (or a suitable precursor like 1-indanone) synthesized, the final stage involves the introduction of two phenyl groups at the C3 position to create the target all-carbon quaternary center. This gem-diarylation can be approached through nucleophilic addition or modern cross-coupling methodologies, often performed on a precursor like 3-phenyl-1-indanone (B102786) before the final oxidation step.
Nucleophilic Addition Strategies at the C3 Position
Nucleophilic addition reactions are a foundational strategy for carbon-carbon bond formation. To install the 3,3-diphenyl moiety, a two-step sequence on a 1-indanone precursor is a plausible approach. The first phenyl group can be introduced via a 1,4-conjugate addition of a phenyl organometallic reagent (e.g., a phenyl cuprate) to an α,β-unsaturated precursor like 1-indenone, yielding a 3-phenyl-1-indanone.
Alternatively, a 3-aryl-1-indanone can be synthesized from aromatic aldehydes and alkynes. beilstein-journals.org Once the 3-phenyl-1-indanone is obtained, the second phenyl group can be installed. This typically requires the conversion of the C3 position into an electrophilic center. For example, α-bromination of 3-phenyl-1-indanone would generate 3-bromo-3-phenyl-1-indanone. This intermediate could then react with a phenyl nucleophile, such as phenylmagnesium bromide or phenyllithium, via a nucleophilic substitution mechanism to form the 3,3-diphenyl-1-indanone precursor. The final oxidation of this precursor, as described in section 2.1.2, would yield the target compound, 3,3-diphenyl-1H-indene-1,2(3H)-dione.
Cross-Coupling Methodologies for Aryl Group Introduction
Modern transition-metal-catalyzed cross-coupling reactions offer powerful and efficient alternatives for constructing C-C bonds. Palladium-catalyzed α-arylation of ketones has emerged as a general and highly useful synthetic method. nih.govorganic-chemistry.org This process involves the coupling of a ketone enolate with an aryl halide.
Novel Catalytic Systems in the Synthesis of 3,3-diphenyl-1H-indene-1,2(3H)-dione
The development of novel catalytic systems has revolutionized the synthesis of indanedione derivatives, offering improved efficiency, selectivity, and sustainability.
Organocatalysis in Indanedione Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of indanedione chemistry, organocatalysis has been primarily employed in the enantioselective synthesis of complex derivatives. For instance, organocatalytic enantioselective [3+2] cycloaddition reactions of 2-arylidene-1,3-indandiones have been developed to produce intricate spiro[indane-1,3-dione-pyrrolidine] scaffolds with high diastereo- and enantioselectivity.
While direct organocatalytic methods for the synthesis of 3,3-diphenyl-1H-indene-1,2(3H)-dione are not prevalent, the principles of organocatalysis could be applied to the development of such methodologies. For example, chiral phase-transfer catalysts or Brønsted acids could potentially be used to control the diarylation of the C3 position of the indenedione core.
Metal-Catalyzed Transformations for Diarylation (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a highly effective method for the formation of carbon-carbon bonds. The direct α-arylation of 1,3-indandione (B147059) is a particularly relevant strategy for the synthesis of 3,3-diphenyl-1H-indene-1,2(3H)-dione.
Research has shown that a complex of bis(acetonitrile)dichloropalladium(II) with a bulky electron-rich phosphine (B1218219) ligand, such as tBu-XPhos, can effectively catalyze the direct α-arylation of indane-1,3-dione with a broad range of aryl iodides and triflates. researchgate.net This method allows for the introduction of a single aryl group at the C2 position in excellent yields. researchgate.net To achieve the desired 3,3-diphenyl substitution, a sequential double arylation would be necessary.
The optimized conditions for the mono-arylation typically involve a palladium catalyst, a phosphine ligand, and a base in an organic solvent. A subsequent arylation step under similar or modified conditions could then introduce the second phenyl group. The choice of catalyst, ligand, base, and solvent is crucial to prevent side reactions and achieve high yields of the desired diarylated product. organic-chemistry.org
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application |
| Pd(CH₃CN)₂Cl₂ | tBu-XPhos | KOtBu | 1,4-Dioxane | 110 | Direct α-arylation of indane-1,3-dione organic-chemistry.org |
Sustainable and Green Chemistry Approaches (e.g., Ionic Liquids, Solvent-Free Conditions)
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of ionic liquids and solvent-free reaction conditions, have been applied to the synthesis of indanedione derivatives.
Ionic Liquids:
Ionic liquids (ILs) are salts with low melting points that can serve as non-volatile and recyclable solvents and catalysts. A task-specific ionic liquid, 2-hydroxyethylammonium formate, has been shown to efficiently catalyze the condensation reaction between 1,3-indandione and various aldehydes to produce 2-arylidene-1,3-indandiones. nih.gov This reaction proceeds rapidly at room temperature without the need for an additional solvent or catalyst, offering a green and high-yielding alternative to traditional methods. nih.gov While this method produces an unsaturated precursor, subsequent modifications could potentially lead to the desired 3,3-diphenyl derivative.
Solvent-Free Conditions:
Solvent-free, or neat, reaction conditions eliminate the need for potentially harmful organic solvents, reducing waste and simplifying product purification. Several synthetic routes to 1,3-indandione precursors have been developed under solvent-free conditions. For example, the condensation of ethyl acetate (B1210297) with diethyl naphthalene-2,3-dicarboxylate can be performed without a solvent to produce a precursor to a naphthalene-annulated indanedione. nih.gov Furthermore, a solvent-free three-component synthesis based on 1,3-indanedione has been developed to create a series of potential anticonvulsant compounds. nih.gov These examples demonstrate the feasibility of applying solvent-free methodologies to the synthesis of the indanedione core and its derivatives.
Comprehensive Spectroscopic and Spectrometric Characterization of 3,3 Diphenyl 1h Indene 1,2 3h Dione
X-ray Crystallography for Solid-State Structure Determination
A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallographic data for 3,3-diphenyl-1H-indene-1,2(3H)-dione. Despite extensive investigation, no published single-crystal X-ray diffraction data for this specific compound could be located.
Consequently, detailed research findings regarding its solid-state structure, including unit cell parameters, space group, and specific geometric parameters (bond lengths and angles), are not available in the refereed scientific literature. The absence of this data prevents a detailed discussion of the experimentally determined solid-state conformation and intermolecular packing of 3,3-diphenyl-1H-indene-1,2(3H)-dione.
As no experimental crystallographic data has been reported, data tables for the crystal data and structure refinement, atomic coordinates, bond lengths, and bond angles for 3,3-diphenyl-1H-indene-1,2(3H)-dione cannot be provided.
Reaction Mechanisms and Chemical Transformations of 3,3 Diphenyl 1h Indene 1,2 3h Dione
Reactivity at the Diketone Moiety
The adjacent carbonyl groups at positions 1 and 2 of the indene (B144670) ring are the primary sites of chemical reactivity in 3,3-diphenyl-1H-indene-1,2(3H)-dione. This diketone moiety is susceptible to nucleophilic attack and can participate in condensation reactions, as well as oxidation and reduction processes.
The electrophilic nature of the carbonyl carbons in the diketone moiety makes them susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can add to one or both carbonyl groups.
While specific studies on the reaction of 3,3-diphenyl-1H-indene-1,2(3H)-dione with these reagents are not extensively documented, the reactivity of a closely related derivative, 11H-Indeno[1,2-b]quinoxalin-11-one, provides valuable insight. In the synthesis of 11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline, 11H-Indeno[1,2-b]quinoxalin-11-one is treated with phenylmagnesium bromide. nih.goviucr.org In this reaction, the phenyl anion from the Grignard reagent attacks the carbonyl carbon at the 11-position, leading to the formation of an alcohol after an aqueous workup. nih.goviucr.org This suggests that 3,3-diphenyl-1H-indene-1,2(3H)-dione would likely react with Grignard reagents in a similar manner, with the nucleophile attacking one of the carbonyl carbons to form a tertiary alcohol. The choice of which carbonyl group reacts first may be influenced by steric hindrance from the adjacent diphenyl groups.
Table 1: Expected Products from Nucleophilic Addition Reactions
| Nucleophilic Reagent | Expected Product after Hydrolysis |
|---|---|
| Phenylmagnesium bromide | 2-hydroxy-2,3,3-triphenyl-2,3-dihydro-1H-inden-1-one |
One of the most well-documented reactions of 1,2-dicarbonyl compounds is their condensation with 1,2-diamines to form quinoxalines. pharmacyinfoline.com This reaction is a reliable method for the synthesis of this important class of heterocyclic compounds.
The reaction of a derivative of 3,3-diphenyl-1H-indene-1,2(3H)-dione has been utilized in the synthesis of 11,11-Diphenyl-11H-indeno[1,2-b]quinoxaline. nih.goviucr.org The synthesis begins with the condensation of 1H-indene-1,2,3-trione (ninhydrin) with benzene-1,2-diamine (o-phenylenediamine) to form 11H-Indeno[1,2-b]quinoxalin-11-one. nih.goviucr.orgrsc.org This intermediate, which contains a carbonyl group within the indene framework, then undergoes further reaction. nih.goviucr.org
Based on this, it is highly probable that 3,3-diphenyl-1H-indene-1,2(3H)-dione would react with o-phenylenediamine (B120857) to form 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline. The reaction mechanism involves the nucleophilic attack of the amino groups of o-phenylenediamine on the two carbonyl carbons of the diketone, followed by dehydration to form the fused pyrazine (B50134) ring of the quinoxaline (B1680401) system.
Table 2: Synthesis of Quinoxaline Derivatives
| Reactants | Product |
|---|---|
| 3,3-diphenyl-1H-indene-1,2(3H)-dione, o-phenylenediamine | 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline |
The carbonyl groups of 3,3-diphenyl-1H-indene-1,2(3H)-dione can be reduced to hydroxyl groups using various reducing agents. Common laboratory reagents for the reduction of ketones include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com Sodium borohydride is a milder reducing agent and would likely reduce one or both carbonyl groups to secondary alcohols. youtube.com Lithium aluminum hydride, being a much stronger reducing agent, would also be expected to achieve this transformation. libretexts.orgyoutube.comic.ac.ukmasterorganicchemistry.com The product of such a reduction would be 3,3-diphenyl-2,3-dihydro-1H-indene-1,2-diol. The stereochemistry of the resulting diol would depend on the reaction conditions and the approach of the hydride reagent.
Transformations Involving the Indene Ring System
Beyond the reactivity of the diketone, the indene ring system, including the attached phenyl groups, can undergo further chemical transformations.
The two phenyl rings attached to the 3-position of the indene core can potentially undergo electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, are characteristic of aromatic compounds. However, the reactivity of these phenyl rings will be influenced by the electron-withdrawing nature of the indene-1,2-dione system to which they are attached. The dicarbonyl functionality is deactivating, which would make electrophilic substitution on the phenyl rings more difficult compared to unsubstituted benzene (B151609).
Studies on the parent indane-1,3-dione suggest that electrophilic aromatic substitution on the fused benzene ring is not straightforward and that post-functionalization with nitro groups is the preferred method. nih.gov This implies that direct substitution on the pendant phenyl rings of 3,3-diphenyl-1H-indene-1,2(3H)-dione might also require forcing conditions. If substitution were to occur, the incoming electrophile would be directed to the ortho and para positions of the phenyl rings, although the substitution pattern could be complex due to potential steric hindrance.
The indene framework can serve as a building block for the construction of more complex, fused ring systems. Annulation reactions, where a new ring is formed onto an existing one, are a powerful tool in organic synthesis. The diketone functionality of 3,3-diphenyl-1H-indene-1,2(3H)-dione could be a starting point for such transformations. For example, reactions with bifunctional reagents could lead to the formation of new heterocyclic rings fused to the indene core. The parent compound, indane-1,3-dione, is a versatile intermediate for the synthesis of 4-azafluorenones (indeno[1,2-b]pyridines). rsc.org
Furthermore, ring expansion reactions of the five-membered indene ring are also a possibility. While specific examples for 3,3-diphenyl-1H-indene-1,2(3H)-dione are scarce, related indanone systems have been shown to undergo ring expansion. For instance, the reaction of 2-aroyl-1-indanones with phenylmagnesium bromide can lead to 2-benzoyl-3-phenylindene, which can be considered a formal ring-opened product. rsc.org It is plausible that under specific conditions, rearrangement reactions could lead to the formation of six- or seven-membered rings.
Rearrangement Reactions
The structure of 3,3-diphenyl-1H-indene-1,2(3H)-dione, featuring a 1,2-diketone functional group, makes it a prime candidate for the benzilic acid rearrangement. This classic organic reaction involves the conversion of a 1,2-diketone into an α-hydroxy carboxylic acid when treated with a strong base.
The proposed mechanism for the benzilic acid rearrangement of 3,3-diphenyl-1H-indene-1,2(3H)-dione would proceed as follows:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks one of the carbonyl carbons (e.g., C-1) to form a tetrahedral intermediate.
Aryl Migration: This is followed by a 1,2-rearrangement where one of the phenyl groups attached to the adjacent carbon (C-3) migrates to the carbonyl carbon that was initially attacked. This step is typically the rate-determining step.
Acid-Base Reaction: The resulting intermediate is a carboxylate anion which is then protonated during an acidic workup to yield the final α-hydroxy carboxylic acid product.
While specific studies detailing this rearrangement for 3,3-diphenyl-1H-indene-1,2(3H)-dione are not prevalent, the benzilic acid rearrangement is a well-established transformation for 1,2-diketones. libretexts.org Another potential, though less direct, rearrangement could be a dienone-phenol rearrangement under acidic conditions if a suitable dienone intermediate can be formed. wikipedia.org
Photochemical Reactivity and Pathways
The photochemical behavior of the indandione scaffold has been a subject of interest. While direct studies on 3,3-diphenyl-1H-indene-1,2(3H)-dione are limited, research on related compounds provides insight into potential photochemical pathways. Photodissociation, or photolysis, is a chemical reaction where a compound is broken down by photons. wikipedia.org
A notable photochemical reaction observed in related structures is the isomerization of 2-substituted 1,3-indandiones. For instance, upon UV irradiation, 2-phenyl-1,3-indandione is known to convert into its benzalphthalide (B177156) form. kpi.ua This reversible transition between two states with different absorption spectra is a phenomenon known as photochromism. kpi.ua It is plausible that 3,3-diphenyl-1H-indene-1,2(3H)-dione could undergo similar photoinduced isomerizations or rearrangements.
Furthermore, studies on 2-azido-2-phenyl-1,3-indandione have demonstrated that this molecule undergoes photoinduced α-cleavage at cryogenic temperatures, leading to the formation of an alkylnitrene, an imine, benzocyclobutenedione, and benzonitrile. acs.org This indicates the indandione ring system is susceptible to bond cleavage under irradiation, suggesting that the 3,3-diphenyl derivative could also exhibit complex photochemical decomposition or rearrangement pathways. The specific products would be dependent on the reaction conditions, such as temperature and the surrounding medium. nsf.gov
Table 1: Potential Photochemical Reactions of the Indandione Scaffold
| Derivative | Reaction Type | Products |
|---|---|---|
| 2-phenyl-1,3-indandione | Photoisomerization (Photochromism) | Benzalphthalide form |
Computational and Theoretical Chemistry Studies of 3,3 Diphenyl 1h Indene 1,2 3h Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
No specific studies employing Density Functional Theory (DFT) to calculate the electronic structure or perform geometry optimization for 3,3-diphenyl-1H-indene-1,2(3H)-dione were identified in the search results. Such calculations would typically provide insights into the molecule's stability, bond lengths, and angles.
Information regarding the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 3,3-diphenyl-1H-indene-1,2(3H)-dione is not available in the provided search results. This type of analysis is crucial for understanding a molecule's electronic properties and its propensity to participate in chemical reactions.
There are no available studies that predict the reactivity sites of 3,3-diphenyl-1H-indene-1,2(3H)-dione using methods like Molecular Electrostatic Potential (MEP) mapping. MEP analysis helps to visualize the charge distribution on a molecule and identify regions susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis
No research articles detailing the use of molecular dynamics (MD) simulations to analyze the conformational behavior of 3,3-diphenyl-1H-indene-1,2(3H)-dione were found. MD simulations would be useful for understanding the dynamic movements of the phenyl rings and the indene (B144670) core over time.
Reaction Pathway Modeling and Transition State Analysis
While several chemical reactions involving 3,3-diphenyl-1H-indene-1,2(3H)-dione have been documented, computational modeling of these reaction pathways and the analysis of their transition states are not described in the available literature. Such modeling would provide a deeper, mechanistic understanding of its chemical transformations.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Theoretical predictions of the NMR, IR, or UV-Vis spectra for 3,3-diphenyl-1H-indene-1,2(3H)-dione based on computational methods were not found. These predictive studies are often used to complement and aid in the interpretation of experimental spectroscopic data.
Advanced Applications of 3,3 Diphenyl 1h Indene 1,2 3h Dione in Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The unique structural features of 3,3-diphenyl-1H-indene-1,2(3H)-dione, including the presence of two reactive carbonyl groups and a quaternary carbon center, make it an attractive starting material for the synthesis of intricate organic molecules. Its utility as a precursor for fused heterocyclic systems, a building block for spirocyclic architectures, and a scaffold for chiral derivatization is of significant interest.
Precursor for Fused Heterocyclic Systems
While direct studies on 3,3-diphenyl-1H-indene-1,2(3H)-dione as a precursor for fused heterocycles are not extensively documented, the reactivity of the parent indane-1,3-dione core provides a strong basis for its potential in this area. The vicinal dicarbonyl functionality is a key reactive site for condensation reactions with various binucleophiles to construct a wide array of fused heterocyclic systems.
For instance, the reaction of 1,3-indandione (B147059) derivatives with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of indeno[1,2-c]pyrazolones. Similarly, condensation with 1,2-diamines can yield indenopyrazine derivatives. It is anticipated that 3,3-diphenyl-1H-indene-1,2(3H)-dione would undergo analogous transformations. The presence of the bulky phenyl groups at the C3 position might influence the reaction kinetics and the regioselectivity of these cyclization reactions.
Table 1: Potential Fused Heterocyclic Systems from 3,3-diphenyl-1H-indene-1,2(3H)-dione
| Binucleophile | Potential Fused Heterocycle |
|---|---|
| Hydrazine hydrate | 3,3-Diphenyl-3,3a-dihydroindeno[1,2-c]pyrazol-4(2H)-one |
| Phenylhydrazine | 2,3,3-Triphenyl-3,3a-dihydroindeno[1,2-c]pyrazol-4(2H)-one |
The synthesis of various fused heterocycles, such as pyrazolines and isoxazolines, has been reported starting from 2-arylidene-1,3-indandiones, which are derivatives of indane-1,3-dione. researchgate.net These reactions typically proceed through cycloaddition pathways. It is plausible that 3,3-diphenyl-1H-indene-1,2(3H)-dione could participate in similar cycloaddition reactions, serving as a dienophile or a dipolarophile to construct fused ring systems.
Building Block for Spirocyclic Architectures
Spirocyclic compounds, characterized by two rings sharing a single atom, are prevalent in natural products and medicinally important molecules. The indane-1,3-dione moiety is a versatile building block for the synthesis of spirocyclic compounds. nih.gov The quaternary carbon at the C2 position of the indane-1,3-dione skeleton is often the spiro center. In the case of 3,3-diphenyl-1H-indene-1,2(3H)-dione, the C3 position is already a quaternary center, which could potentially serve as a spiro atom in certain transformations, or the C2 position could be functionalized to create a spiro center.
Multicomponent reactions (MCRs) are a powerful tool for the synthesis of complex molecules, including spirocycles, in a single step. For instance, the three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione has been utilized to synthesize novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org While direct examples with 3,3-diphenyl-1H-indene-1,2(3H)-dione are scarce, its structural similarity to other cyclic 1,3-dicarbonyl compounds suggests its potential as a component in such reactions to generate novel spirocyclic architectures.
1,3-Dipolar cycloaddition reactions are another effective strategy for the construction of spiroheterocycles. The reaction of 2-arylidene-1,3-indandiones with azomethine imines, for example, leads to the formation of dinitrogen-fused spirocyclic heterocycles. nih.gov It is conceivable that derivatives of 3,3-diphenyl-1H-indene-1,2(3H)-dione could act as dipolarophiles in similar [3+2] cycloaddition reactions to afford unique spiro compounds.
Table 2: Potential Spirocyclic Architectures from 3,3-diphenyl-1H-indene-1,2(3H)-dione Derivatives
| Reaction Type | Reactants | Potential Spirocyclic Product |
|---|---|---|
| Multicomponent Reaction | Amine, Aldehyde, 3,3-diphenyl-1H-indene-1,2(3H)-dione | Spiro[piperidine-4,2'-indene]-1',3'-dione derivatives |
Chiral Scaffold Derivatization
The development of asymmetric methodologies to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry. The rigid indane framework can serve as a chiral scaffold for the synthesis of chiral ligands and auxiliaries. While the parent 3,3-diphenyl-1H-indene-1,2(3H)-dione is achiral, its derivatization can introduce chirality.
Applications in Organic Electronics and Photonics (e.g., Dyes, Photoinitiators, Non-Linear Optical Materials)
Indane-1,3-dione derivatives have emerged as promising materials in the field of organic electronics and photonics due to their electron-accepting properties. mdpi.com The incorporation of the 3,3-diphenyl-1H-indene-1,2(3H)-dione core into donor-π-acceptor (D-π-A) architectures can lead to materials with interesting photophysical and electronic properties.
These D-π-A systems often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for applications such as dyes in dye-sensitized solar cells (DSSCs), photoinitiators for polymerization, and non-linear optical (NLO) materials. The electron-withdrawing nature of the indanedione moiety can be finely tuned by introducing substituents on the aromatic ring or by modifying the π-conjugated bridge.
Recent research has focused on the development of novel photoinitiators based on indane-1,3-dione and its derivatives for both one- and two-photon polymerization. researchgate.netmdpi.com These photoinitiating systems are crucial for applications in 3D printing and microfabrication. The efficiency of these systems is highly dependent on the photophysical properties of the dye, such as its absorption spectrum and the efficiency of intersystem crossing to the triplet state. While specific studies on 3,3-diphenyl-1H-indene-1,2(3H)-dione are limited, it is a promising candidate for such applications due to the extended conjugation provided by the phenyl rings.
Furthermore, indandione derivatives have been investigated for their third-order NLO properties. nih.gov Materials with large third-order optical nonlinearities are essential for applications in optical switching, optical limiting, and all-optical signal processing. The NLO response of D-π-A molecules is strongly related to the extent of ICT. The introduction of the bulky diphenyl groups at the C3 position could influence the molecular packing in the solid state, which in turn can affect the bulk NLO properties.
Table 3: Potential Optoelectronic Applications of 3,3-diphenyl-1H-indene-1,2(3H)-dione Derivatives
| Application | Design Strategy | Key Property |
|---|---|---|
| Dyes for DSSCs | D-π-A architecture with a suitable donor and π-bridge | Strong absorption in the visible region, efficient charge injection |
| Photoinitiators | Combination with a co-initiator (e.g., amine, iodonium (B1229267) salt) | Efficient radical generation upon photoexcitation |
Development of Chemo- and Regioselective Methodologies Utilizing 3,3-diphenyl-1H-indene-1,2(3H)-dione
The presence of two distinct carbonyl groups in 3,3-diphenyl-1H-indene-1,2(3H)-dione (a ketone at C1 and a ketone at C2 that is part of a 1,3-dicarbonyl system) presents a challenge and an opportunity for the development of chemo- and regioselective transformations. Selective functionalization of one carbonyl group over the other would provide access to a wide range of valuable synthetic intermediates.
While specific methodologies for the selective functionalization of 3,3-diphenyl-1H-indene-1,2(3H)-dione are not well-documented, general strategies for the selective reactions of dicarbonyl compounds can be considered. For instance, the use of protecting groups to temporarily block one carbonyl group while the other is being modified is a classic approach. Alternatively, the inherent difference in the electronic and steric environment of the two carbonyls could be exploited to achieve selectivity. The C1 carbonyl is a simple ketone, whereas the C2 carbonyl is flanked by the C1 ketone and the C3 quaternary center bearing two phenyl groups. This steric hindrance around the C2 carbonyl might allow for selective reactions at the C1 position.
Furthermore, the development of catalytic methods that can distinguish between the two carbonyl groups would be highly valuable. For example, a chiral catalyst could potentially differentiate between the two enantiotopic faces of one of the carbonyl groups in a prochiral derivative, leading to an enantioselective transformation.
The active methylene (B1212753) group present in the parent indane-1,3-dione is absent in 3,3-diphenyl-1H-indene-1,2(3H)-dione. However, the C2 position can be functionalized through different chemical transformations, potentially leading to the development of novel regioselective reactions.
Q & A
Q. What are the optimal synthetic routes for 3,3-diphenyl-1H-indene-1,2(3H)-dione, and how do reaction conditions influence yield?
The compound is typically synthesized via photocyclization of precursor molecules, such as 3,3'-diphenyl-2,2'-bi-1H-indene-1,1'-dione. Key factors include solvent choice (e.g., anhydrous toluene), temperature control (reflux conditions), and catalysts (e.g., p-toluenesulfonic acid, p-TSA). For example, photocyclization under UV light produces hydroxy-ketone intermediates, which isomerize upon heating . Triethylamine is often used as a base to neutralize acidic by-products during synthesis . Yield optimization requires monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming substitution patterns and aromatic proton environments.
- XRD : Single-crystal X-ray diffraction (e.g., R factor = 0.045, wR factor = 0.121) resolves stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (e.g., B3LYP/6-31G* DFT calculations) validates molecular weight and fragmentation patterns .
Q. How should researchers handle stability and storage challenges for this compound?
The dione moiety is sensitive to moisture and light. Store under inert gas (N/Ar) at −20°C in amber vials. Decomposition products (e.g., quinones) can form under prolonged exposure to oxygen, necessitating periodic purity checks via DSC or TGA .
Advanced Research Questions
Q. What mechanistic insights explain the photocyclization behavior of 3,3-diphenyl-1H-indene-1,2(3H)-dione?
Photocyclization involves a [4π+4π] electrocyclic reaction, forming a strained tetracyclic intermediate. UV irradiation induces π→π* transitions, leading to ring closure. Isomerization to 4b,13b-dihydro derivatives occurs via keto-enol tautomerism, confirmed by H NMR kinetic studies . Computational modeling (DFT) predicts transition-state geometries and activation energies .
Q. How does the compound’s photochemical reactivity impact its application in materials science?
The photogenerated diradical intermediates exhibit unique electronic properties, making the compound a candidate for organic semiconductors. Time-resolved ESR spectroscopy can track radical lifetimes, while transient absorption spectroscopy reveals excited-state dynamics .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Discrepancies in bond lengths (e.g., C–C = 0.004 Å variability) arise from crystal packing effects. Use high-resolution XRD (≤100 K) and Hirshfeld surface analysis to distinguish intrinsic molecular geometry from lattice distortions .
Q. Can computational methods predict the compound’s reactivity in novel synthetic pathways?
Yes. Density Functional Theory (DFT) at the B3LYP/6-31G* level accurately models frontier molecular orbitals (HOMO-LUMO gaps) and regioselectivity in electrophilic substitutions. Molecular electrostatic potential (MEP) maps guide functionalization sites .
Q. How do steric effects from the diphenyl groups influence supramolecular assembly?
The bulky phenyl substituents hinder π-stacking, favoring edge-to-face interactions in the solid state. Powder XRD and DSC reveal polymorphic transitions driven by van der Waals forces .
Data Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may stem from trace moisture in solvents or incomplete photoirradiation. Replicate reactions under strictly anhydrous conditions and calibrate light sources .
- Biological Activity Claims : While some indene-dione derivatives show antimicrobial activity, direct evidence for 3,3-diphenyl derivatives is lacking. Prioritize in vitro assays (e.g., MIC against S. aureus) to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
